molecular formula C13H12N2O3 B5780288 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one

8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B5780288
M. Wt: 244.25 g/mol
InChI Key: RMDNXQZWDMPKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as MNCTH, is a chemical compound that has been the focus of scientific research for its potential applications in various fields.

Scientific Research Applications

8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and material science. In medicinal chemistry, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to exhibit anticancer and antimicrobial properties, making it a promising candidate for the development of new drugs. In organic electronics, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been used as a building block for the synthesis of organic semiconductors with improved performance. In material science, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been investigated for its potential use as a sensor material for the detection of heavy metal ions.

Mechanism of Action

The mechanism of action of 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and microbial growth. 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been shown to inhibit the activity of bacterial RNA polymerase, an enzyme that is essential for bacterial transcription and survival.
Biochemical and Physiological Effects:
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of microbial growth, and the modulation of ion channel activity. 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has several advantages for lab experiments, including its relatively simple synthesis method, its stability under a range of conditions, and its potential for use in a variety of applications. However, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in cancer and infectious diseases, and the exploration of its potential use in organic electronics and material science. Additionally, further studies are needed to fully understand the mechanism of action of 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one and to identify any potential side effects or toxicity.

Synthesis Methods

8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one can be synthesized through a multi-step process that involves the reaction of 8-methyl-5-nitrocarbazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction using an acid catalyst to yield 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

properties

IUPAC Name

8-methyl-5-nitro-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-7-5-6-9(15(17)18)11-8-3-2-4-10(16)13(8)14-12(7)11/h5-6,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDNXQZWDMPKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C3=C(N2)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one

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